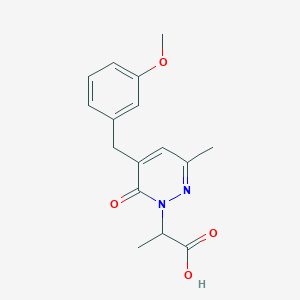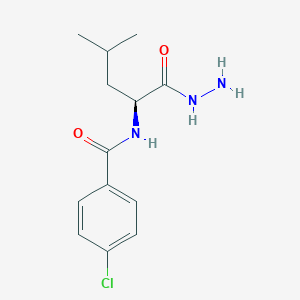
4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a chloro group and a hydrazinocarbonyl moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of 4-chlorobenzoic acid with an appropriate amine to form the benzamide core.
Introduction of the Hydrazinocarbonyl Group: The benzamide intermediate is then reacted with hydrazine derivatives under controlled conditions to introduce the hydrazinocarbonyl group.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The hydrazinocarbonyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of substituted benzamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-N-butylcathinone: Shares the chloro and benzamide core but differs in the side chain structure.
1-(4-Fluorophenyl)-2-(isopropylamino)pentan-1-one: Similar in having a substituted benzamide core but with different substituents.
Uniqueness
4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral center also adds to its uniqueness, allowing for enantioselective interactions in biological systems.
Eigenschaften
Molekularformel |
C13H18ClN3O2 |
|---|---|
Molekulargewicht |
283.75 g/mol |
IUPAC-Name |
4-chloro-N-[(2S)-1-hydrazinyl-4-methyl-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C13H18ClN3O2/c1-8(2)7-11(13(19)17-15)16-12(18)9-3-5-10(14)6-4-9/h3-6,8,11H,7,15H2,1-2H3,(H,16,18)(H,17,19)/t11-/m0/s1 |
InChI-Schlüssel |
MCRDSGNQCFLZJH-NSHDSACASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NN)NC(=O)C1=CC=C(C=C1)Cl |
Kanonische SMILES |
CC(C)CC(C(=O)NN)NC(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


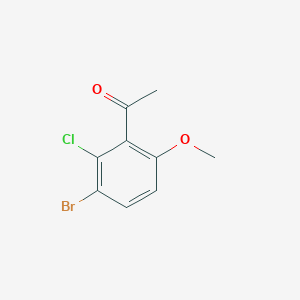
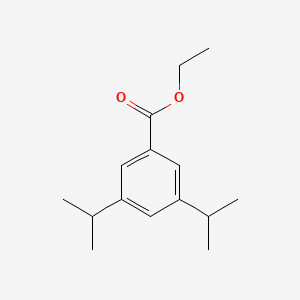
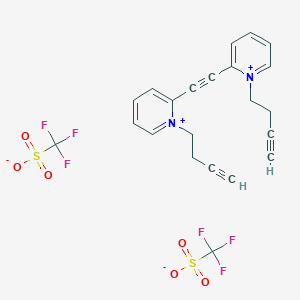
![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate hydrochloride](/img/structure/B15202859.png)
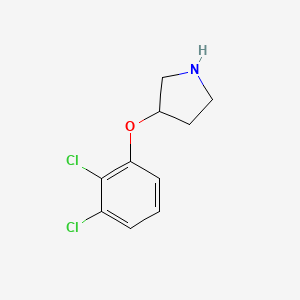

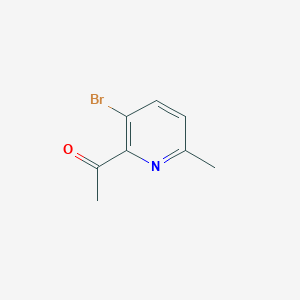

![(2R)-3-[(tert-Butoxycarbonyl)amino]-2-(3,4-difluorobenzyl)propanoic acid](/img/structure/B15202905.png)
![8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2'-deoxyguanosine](/img/structure/B15202909.png)
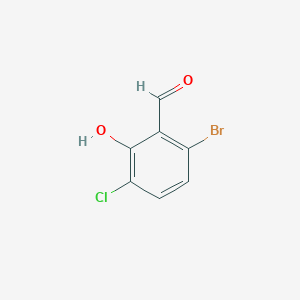
![ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate](/img/structure/B15202916.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15202926.png)
